1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol

Catalog No.
S6640779
CAS No.
1019500-37-8
M.F
C15H19NO
M. Wt
229.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol

CAS Number

1019500-37-8

Product Name

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol

IUPAC Name

1-[(butan-2-ylamino)methyl]naphthalen-2-ol

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C15H19NO/c1-3-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17/h4-9,11,16-17H,3,10H2,1-2H3

InChI Key

HNXFNTOVWDIQKT-UHFFFAOYSA-N

SMILES

CCC(C)NCC1=C(C=CC2=CC=CC=C21)O

Canonical SMILES

CCC(C)NCC1=C(C=CC2=CC=CC=C21)O

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol is a chemical compound characterized by its complex structure, which includes a naphthalene ring substituted with a hydroxyl group and an amino group linked through a butan-2-yl chain. This compound is often referred to in scientific literature for its potential applications in various fields including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of

  • Antibacterial activity: Some naphthol derivatives have shown antibacterial properties.
  • Antioxidant activity: Certain naphthol derivatives can act as antioxidants due to the presence of the hydroxyl group.
  • Potential skin and eye irritation: Aromatic amines can irritate the skin and eyes upon contact.
  • Respiratory tract irritation: Inhalation of dust or vapors may irritate the respiratory tract.
  • Proper handling: Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment like gloves, safety glasses, and fume hoods.

  • Oxidation: This reaction can lead to the formation of oxidized derivatives, such as naphthoquinones, which may exhibit different biological activities compared to the parent compound.
  • Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially altering its chemical properties. Common reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions where new functional groups are introduced, enhancing its versatility for various applications. Halogenating agents and nucleophiles are typically used in these reactions.

Research into the biological activity of 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol has indicated potential antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets that modulate various biological pathways, leading to observable effects such as cell growth inhibition or apoptosis in cancer cells. Further studies are needed to fully elucidate its pharmacological profiles and therapeutic potentials.

The synthesis of 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol typically involves a multi-step process:

  • Formation of the Naphthol Derivative: Initial steps may include the synthesis of naphthalene derivatives through standard organic reactions.
  • Amination: The introduction of the butan-2-ylamino group is achieved through reductive amination processes, where an amine reacts with an aldehyde or ketone under reducing conditions.
  • Hydrochloride Salt Formation: The final step often involves converting the base form into its hydrochloride salt to enhance stability and solubility, making it more suitable for various applications.

The compound has a wide range of applications:

  • Chemical Research: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
  • Biological Studies: Investigated for its potential therapeutic effects against various diseases, including cancer and microbial infections.
  • Industrial Use: Explored in the development of new materials and chemical processes due to its unique properties.

Interaction studies on 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol have revealed that it may interact with various biological targets, potentially influencing signaling pathways related to cell proliferation and apoptosis. These studies are crucial for understanding how this compound can be utilized in drug development or as a therapeutic agent .

Several compounds share structural similarities with 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol:

Compound NameStructural FeaturesUnique Characteristics
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-aminaAmino group instead of hydroxylPotentially different biological activity
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-thiolThiol group instead of hydroxylMay exhibit different reactivity profiles
2-Methyl-1-(naphthalen-2-YL)propan-2-aminaNaphthalene ring with propanamine structureKnown for serotonin release activity

Uniqueness

The uniqueness of 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol lies in its specific structural features, particularly the presence of both an amino group and a hydroxyl group on the naphthalene ring. This dual functionality enhances its stability and solubility compared to similar compounds, making it particularly useful in both research and industrial applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

229.146664230 g/mol

Monoisotopic Mass

229.146664230 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

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